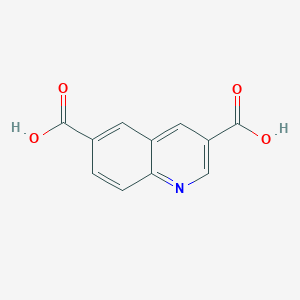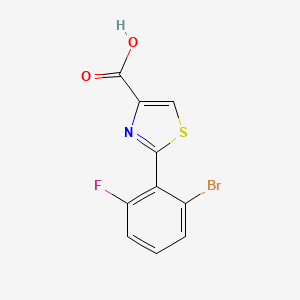
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene is a chemical compound that belongs to the class of bis(pyrazolyl)benzenes. These compounds are characterized by the presence of two pyrazole rings attached to a benzene core. The isobutyl groups attached to the pyrazole rings enhance the compound’s stability and solubility in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-isobutyl-4-pyrazolyl)benzene typically involves the reaction of 1,3-dibromobenzene with 1-isobutyl-4-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromination using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(4-pyrazolyl)benzene: Similar structure but with different substitution patterns.
1,3-Bis(4-pyrazolyl)benzene: Lacks the isobutyl groups, leading to different solubility and stability properties.
1,3-Bis(1-methyl-4-pyrazolyl)benzene: Similar but with methyl groups instead of isobutyl groups.
Uniqueness
1,3-Bis(1-isobutyl-4-pyrazolyl)benzene is unique due to the presence of isobutyl groups, which enhance its solubility in organic solvents and its stability. This makes it a valuable compound for various applications in chemistry and industry .
Eigenschaften
Molekularformel |
C20H26N4 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-(2-methylpropyl)-4-[3-[1-(2-methylpropyl)pyrazol-4-yl]phenyl]pyrazole |
InChI |
InChI=1S/C20H26N4/c1-15(2)11-23-13-19(9-21-23)17-6-5-7-18(8-17)20-10-22-24(14-20)12-16(3)4/h5-10,13-16H,11-12H2,1-4H3 |
InChI-Schlüssel |
CLPBXPYKXLEULR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C=N1)C2=CC(=CC=C2)C3=CN(N=C3)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)






![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)
